1,4,6-Trimethyl-1H-indole-3-carbaldehyde 1,4,6-Trimethyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13917611
InChI: InChI=1S/C12H13NO/c1-8-4-9(2)12-10(7-14)6-13(3)11(12)5-8/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

1,4,6-Trimethyl-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC13917611

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1,4,6-Trimethyl-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 1,4,6-trimethylindole-3-carbaldehyde
Standard InChI InChI=1S/C12H13NO/c1-8-4-9(2)12-10(7-14)6-13(3)11(12)5-8/h4-7H,1-3H3
Standard InChI Key VKFRBJZPULCELH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)N(C=C2C=O)C)C

Introduction

Structural and Molecular Characteristics

The molecular structure of 1,4,6-Trimethyl-1H-indole-3-carbaldehyde features a bicyclic indole core with methyl substitutions at the 1, 4, and 6 positions and an aldehyde group at C3. The IUPAC name is 1,4,6-trimethylindole-3-carbaldehyde, and its canonical SMILES representation is CC1=CC(=C2C(=C1)N(C=C2C=O)C)C. The compound’s molecular weight is 187.24 g/mol, and its InChIKey (VKFRBJZPULCELH-UHFFFAOYSA-N) confirms its unique stereoelectronic profile. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to verify its purity and structural integrity after synthesis.

Table 1: Molecular Properties of 1,4,6-Trimethyl-1H-indole-3-carbaldehyde

PropertyValue
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
IUPAC Name1,4,6-trimethylindole-3-carbaldehyde
CAS NumberNot explicitly listed
PubChem Compound ID53433946

Synthetic Pathways and Optimization

Methylation of Indole Precursors

The synthesis of 1,4,6-Trimethyl-1H-indole-3-carbaldehyde typically begins with the methylation of 1H-indole-3-carbaldehyde. This process involves reacting the precursor with methylating agents such as methyl iodide or dimethyl sulfate under reflux conditions. The reaction requires precise temperature control (80–100°C) and anhydrous solvents like dimethylformamide (DMF) to prevent side reactions. Purification via column chromatography or recrystallization yields the final product with >90% purity.

Alternative Formylation Strategies

While direct methylation is the most common approach, formylation methods such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or Reimer-Tiemann reaction (with chloroform and aqueous KOH) can introduce the aldehyde group post-methylation . These methods are less frequently employed due to competing side reactions but remain viable for specialized applications .

Table 2: Representative Synthesis Conditions

ParameterValue
Methylation AgentMethyl iodide
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time6–8 hours
Yield70–85%

Reactivity and Chemical Transformations

Knoevenagel Condensation

The aldehyde group at C3 participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) to form α,β-unsaturated derivatives. Triphenylphosphine (TPP) is often used as a catalyst to enhance reaction efficiency . For example, condensation with 3-cyanoacetylindole yields conjugated systems with potential bioactivity .

Reductive Amination

The aldehyde can undergo reductive amination with primary or secondary amines to produce Schiff base intermediates, which are precursors to nitrogen-containing heterocycles. Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., Pd/C) are employed to reduce the imine bonds .

Biological Activities and Mechanisms

Antiviral and Anticancer Properties

Indole derivatives, including 1,4,6-Trimethyl-1H-indole-3-carbaldehyde, exhibit inhibitory effects against viral proteases and polymerases. Mechanistic studies suggest that the methyl groups enhance lipophilicity, facilitating membrane penetration and target binding. In cancer research, the compound’s ability to intercalate DNA or inhibit topoisomerase II has been hypothesized, though direct evidence remains under investigation .

Anti-Inflammatory Applications

The aldehyde moiety interacts with cysteine residues in cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and inflammation . In vitro assays demonstrate IC₅₀ values in the micromolar range, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 3: Reported Biological Activities

ActivityMechanismModel System
AntiviralProtease inhibitionCell culture
AnticancerDNA intercalationIn vitro
Anti-InflammatoryCOX-2 inhibitionMurine models

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s versatility enables its use in constructing polycyclic frameworks, such as β-carbolines and indoloquinolines, which are explored for neuroprotective and antimicrobial applications . For instance, derivatives bearing electron-withdrawing groups at C3 show enhanced activity against Plasmodium falciparum .

Bioconjugation and Prodrug Design

The aldehyde group facilitates bioconjugation with peptides or antibodies, creating targeted prodrugs. For example, linkage to monoclonal antibodies via hydrazone bonds enables site-specific drug release in tumor microenvironments .

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